Cas no 1736-67-0 (2-(4-Fluorophenyl)acetaldehyde)

2-(4-Fluorophenyl)acetaldehyde is a fluorinated aromatic aldehyde with the molecular formula C₈H₇FO. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals. The presence of the fluorine substituent enhances its reactivity and selectivity in cross-coupling and condensation reactions. Its high purity and stability make it suitable for applications requiring precise control over reaction pathways. The compound is typically handled under controlled conditions due to its aldehyde functionality, which can participate in further derivatization. Its structural features enable its use in constructing complex fluorinated molecules, contributing to advancements in medicinal and materials chemistry.
2-(4-Fluorophenyl)acetaldehyde structure
1736-67-0 structure
Product name:2-(4-Fluorophenyl)acetaldehyde
CAS No:1736-67-0
MF:C8H7FO
MW:138.138985872269
MDL:MFCD02261761
CID:118016
PubChem ID:11126322

2-(4-Fluorophenyl)acetaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Fluorophenyl)acetaldehyde
    • (4-Fluorophenyl)acetaldehyde
    • (4-Fluoro-phenyl)-acetaldehyde
    • Benzeneacetaldehyde,4-fluoro-
    • 1-(4-fluoro phenyl)-2-ethanone
    • 2-(4'-fluorophenyl)acetaldehyde
    • 2-(4-fluorophenyl)ethanal
    • 4-Fluoro-Benzeneacetaldehyde
    • BENZENEACETALDEHYDE,4-FLUORO
    • p-fluorophenylacetaldehyde
    • FT-0649587
    • MFCD02261761
    • EN300-100501
    • KCXZRESSSSYYCW-UHFFFAOYSA-N
    • BENZENEACETALDEHYDE, 4-FLUORO-
    • GS-5993
    • J-010931
    • DTXSID80456061
    • H10605
    • 4-fluorophenyl acetaldehyde
    • Z993017752
    • AKOS011896309
    • AB11805
    • SCHEMBL418183
    • A811544
    • (4-Fluorophenyl)acetaldehyde, AldrichCPR
    • 2-(4-fluorophenyl) ethanal
    • SY042926
    • 4-fluorophenylacetaldehyde
    • 1736-67-0
    • DB-012947
    • MDL: MFCD02261761
    • Inchi: InChI=1S/C8H7FO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,6H,5H2
    • InChI Key: KCXZRESSSSYYCW-UHFFFAOYSA-N
    • SMILES: C1=C(C=CC(=C1)F)CC=O

Computed Properties

  • Exact Mass: 138.04800
  • Monoisotopic Mass: 138.048093005g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 106
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 17.1Ų

Experimental Properties

  • Density: 1.116
  • Boiling Point: 204.646°C at 760 mmHg
  • Flash Point: 74.552°C
  • Refractive Index: 1.493
  • PSA: 17.07000
  • LogP: 1.56710

2-(4-Fluorophenyl)acetaldehyde Security Information

2-(4-Fluorophenyl)acetaldehyde Customs Data

  • HS CODE:2913000090
  • Customs Data:

    China Customs Code:

    2913000090

    Overview:

    2913000090 Item2912Other derivatives of the listed products [refer to halogenation,sulfonation,Nitrosative or nitrosative derivatives]. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    HS: 2913000090 halogenated, sulphonated, nitrated or nitrosated derivatives of products of heading 2912 Educational tariff:17.0% Tax rebate rate:9.0% Regulatory conditions:none Most favored nation tariff:5.5% General tariff:30.0%

2-(4-Fluorophenyl)acetaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZP970-1g
2-(4-Fluorophenyl)acetaldehyde
1736-67-0 98%
1g
756.0CNY 2021-07-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ1166-100MG
2-(4-fluorophenyl)acetaldehyde
1736-67-0 95%
100MG
¥ 118.00 2023-04-14
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTQ1166-1G
2-(4-fluorophenyl)acetaldehyde
1736-67-0 95%
1g
¥ 528.00 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1076670-1g
2-(4-Fluorophenyl)acetaldehyde
1736-67-0 98%
1g
¥837 2023-04-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZP970-200mg
2-(4-Fluorophenyl)acetaldehyde
1736-67-0 98%
200mg
216.0CNY 2021-07-14
Enamine
EN300-100501-5.0g
2-(4-fluorophenyl)acetaldehyde
1736-67-0 93%
5g
$280.0 2023-05-20
Fluorochem
065185-250mg
4-Fluorophenyl)acetaldehyde
1736-67-0 95%
250mg
£50.00 2022-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1076670-25g
2-(4-Fluorophenyl)acetaldehyde
1736-67-0 98%
25g
¥12604 2023-04-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZP970-50mg
2-(4-Fluorophenyl)acetaldehyde
1736-67-0 98%
50mg
97.0CNY 2021-07-14
TRC
B435050-100mg
2-(4-Fluorophenyl)acetaldehyde
1736-67-0
100mg
$ 65.00 2022-06-07

2-(4-Fluorophenyl)acetaldehyde Related Literature

Additional information on 2-(4-Fluorophenyl)acetaldehyde

Professional Introduction to 2-(4-Fluorophenyl)acetaldehyde (CAS No. 1736-67-0)

2-(4-Fluorophenyl)acetaldehyde, with the chemical formula C9H7FO, is a fluorinated aromatic aldehyde that has garnered significant attention in the field of pharmaceutical and chemical research. This compound, identified by its CAS number CAS No. 1736-67-0, serves as a crucial intermediate in the synthesis of various biologically active molecules. Its unique structural features, particularly the presence of a fluorine atom at the para position of the phenyl ring, contribute to its distinct reactivity and potential applications in medicinal chemistry.

The< strong>fluorine substituent in 2-(4-Fluorophenyl)acetaldehyde introduces a range of electronic and steric effects that can modulate the pharmacokinetic and pharmacodynamic properties of derived compounds. Fluorinated aromatic compounds are widely recognized for their enhanced metabolic stability, improved binding affinity to biological targets, and altered lipophilicity, making them valuable candidates in drug development. Recent studies have highlighted the role of such fluorinated aldehydes in designing novel therapeutic agents targeting various diseases, including cancer, inflammation, and infectious disorders.

In the realm of academic research, 2-(4-Fluorophenyl)acetaldehyde has been extensively utilized as a building block for constructing more complex molecular architectures. Its aldehyde functionality allows for further derivatization through condensation reactions, forming Schiff bases, imines, and other heterocyclic compounds. These derivatives have shown promise in multiple therapeutic areas due to their ability to interact with biological macromolecules such as enzymes and receptors.

One of the most compelling aspects of 2-(4-Fluorophenyl)acetaldehyde is its application in the synthesis of small-molecule inhibitors. For instance, researchers have leveraged this compound to develop potent inhibitors of kinases and other enzymes implicated in cancer progression. The< strong>fluorine atom enhances the binding affinity of these inhibitors by participating in favorable interactions such as π-stacking and hydrogen bonding with the target protein. This has led to the discovery of several lead compounds that are currently undergoing preclinical evaluation.

The pharmaceutical industry has also explored the use of 2-(4-Fluorophenyl)acetaldehyde in the development of antiviral and antibacterial agents. The introduction of fluorine into drug molecules often improves their pharmacological properties by increasing their resistance to metabolic degradation. This has been particularly relevant in the context of emerging infectious diseases where rapid drug development is critical.

From a synthetic chemistry perspective, 2-(4-Fluorophenyl)acetaldehyde offers a versatile platform for exploring new synthetic methodologies. Its synthesis typically involves fluorination reactions on aromatic precursors followed by formylation at the para position. Advances in catalytic systems have enabled more efficient and selective transformations, reducing byproduct formation and improving overall yields.

The< strong>CAS No. 1736-67-0 designation ensures that researchers can reliably identify and source this compound for their experiments. Regulatory compliance and quality control are paramount when handling such intermediates, particularly in industrial-scale production where consistency and purity are essential.

In conclusion, 2-(4-Fluorophenyl)acetaldehyde represents a significant compound in modern pharmaceutical research due to its structural versatility and functional utility. Its role as an intermediate in drug discovery continues to evolve with advancements in synthetic chemistry and an increasing understanding of fluorinated molecules' biological impact. As research progresses, it is likely that this compound will remain a cornerstone in the development of next-generation therapeutics targeting a wide array of diseases.

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